N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide
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Overview
Description
N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide can be achieved through several synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Chemical Reactions Analysis
N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction can occur under different conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, similar to other thiophene derivatives such as articaine . This interaction can modulate the activity of sodium channels, leading to its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
N-Propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
What sets this compound apart is its unique combination of the thiophene ring with the but-2-ynamide moiety, which may confer distinct biological activities and applications .
Properties
IUPAC Name |
N-propan-2-yl-N-(1-thiophen-3-ylethyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-5-6-13(15)14(10(2)3)11(4)12-7-8-16-9-12/h7-11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUBZLQVSUOZOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C(C)C)C(C)C1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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